![molecular formula C13H16N2S B1372996 [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine CAS No. 1211510-82-5](/img/structure/B1372996.png)

[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

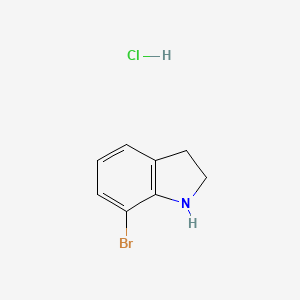

The synthesis of benzothiazole derivatives, such as “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine”, often involves reactions of 2-aminothiophenol derivatives . These reactions provide powerful tools for the design of a wide variety of aromatic azoles . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Molecular Structure Analysis

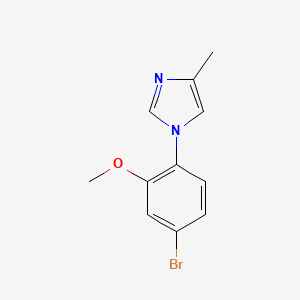

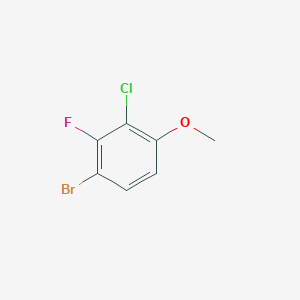

The molecular structure of “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” can be represented by the formula C13H16N2S . This indicates that the compound contains 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .科学的研究の応用

Antibacterial Agents

Compounds derived from 1,3-benzothiazol have been studied for their potential as antibacterial agents. Specifically, 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which share a structural similarity with the compound , have shown promising results against a range of Gram-positive and Gram-negative bacteria . These findings suggest that “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could be explored for its antibacterial properties, potentially leading to new treatments for bacterial infections.

Anticancer Activity

The benzothiazole moiety is a core structure in many antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors is observed in various cancers, such as breast, ovarian, colon, and prostate cancer. Quinazoline derivatives, which are structurally related to benzothiazoles, have shown potential as anti-invasive agents with activity against solid tumors, metastatic bone disease, and leukemia . This indicates that “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could be investigated for its anticancer properties.

Anticonvulsant Evaluation

Benzothiazole derivatives have been evaluated for their anticonvulsant properties. A computational study on novel 1,3-benzothiazol-2-yl derivatives has provided insights into their potential use in treating convulsive disorders . This suggests that further research into “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could uncover new anticonvulsant medications.

Antifungal and Antiprotozoal Activities

Benzothiazole derivatives have been associated with antifungal and antiprotozoal activities. These properties make them valuable in the development of treatments for fungal infections and protozoan parasites, which are responsible for diseases such as malaria and leishmaniasis .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been explored, with some compounds showing promising results in reducing inflammation. This could lead to the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Pharmacokinetic Profile and Drug Development

The pharmacokinetic profile of benzothiazole derivatives is an important aspect of drug development. ADMET calculations have shown favorable profiles for some benzothiazole compounds, indicating that they could be developed into safe and effective drugs . This aspect of research could be applied to “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” to assess its potential as a therapeutic agent.

特性

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)cyclopentyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHKXWDPKKPHSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)

![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)